D-Folic Acid

Description

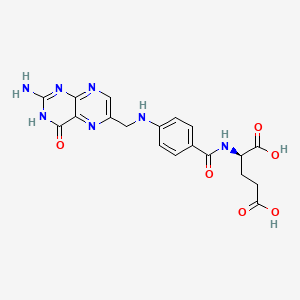

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Folic Acid Stereoisomer: A Comprehensive Technical Guide to its Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical nutrient for numerous biological processes, including nucleotide synthesis, DNA repair, and methylation. The folic acid molecule possesses a single chiral center within its glutamic acid moiety, giving rise to two stereoisomers: L-folic acid and D-folic acid. While L-folic acid is the biologically recognized and utilized precursor to the active coenzyme tetrahydrofolate (THF), the characterization and biological significance of its enantiomer, this compound, are less understood. This technical guide provides an in-depth overview of the experimental methodologies and key data for the characterization of the this compound stereoisomer, offering a comparative analysis with its L-counterpart.

Physicochemical and Biological Properties

The primary structural difference between L-folic acid and this compound lies in the spatial arrangement of the carboxyl and amino groups around the alpha-carbon of the glutamic acid tail. This seemingly subtle variation has profound implications for their biological activity.

| Property | L-Folic Acid | This compound |

| Synonyms | Pteroyl-L-glutamic acid | Pteroyl-D-glutamic acid |

| Molecular Formula | C₁₉H₁₉N₇O₆ | C₁₉H₁₉N₇O₆ |

| Molar Mass | 441.4 g/mol | 441.4 g/mol |

| Biological Activity | Biologically active precursor to THF | Generally considered biologically inactive |

| Primary Metabolic Fate | Reduction by Dihydrofolate Reductase (DHFR) to DHF and then THF | Poor substrate for DHFR; potential for competitive inhibition |

Table 1: Comparative Properties of L-Folic Acid and this compound

Experimental Protocols for Stereoisomer Characterization

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the definitive characterization and differentiation of D- and L-folic acid.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is the gold standard for separating enantiomers. The following protocol provides a baseline for the separation of D- and L-folic acid.

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H have shown success in separating similar acidic chiral compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The addition of a small percentage of an acidic modifier (e.g., trifluoroacetic acid or formic acid) is crucial for protonating the carboxylic acid groups of folic acid, leading to better peak shape and resolution. A starting mobile phase composition could be Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 280 nm and 350 nm, which are the characteristic absorption maxima for the pterin (B48896) chromophore of folic acid.

-

Temperature: 25°C.

-

Sample Preparation: Dissolve the folic acid sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of D- and L-folic acid are identical in an achiral solvent, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to observable differences in chemical shifts and allowing for differentiation.

Experimental Protocol: NMR Spectroscopy with Chiral Solvating Agent

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: A chiral solvent such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) in an achiral co-solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Prepare separate solutions of this compound and L-folic acid, as well as a mixture of the two, in the chiral solvent system.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

-

Analysis: Compare the spectra of the pure enantiomers and the mixture. Look for splitting of signals or differential shifts in the resonances corresponding to the protons and carbons of the glutamic acid moiety, and potentially those of the p-aminobenzoyl group due to proximity to the chiral center.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra.

Experimental Protocol: Circular Dichroism Spectroscopy

-

Instrument: CD Spectropolarimeter.

-

Solvent: A suitable solvent in which folic acid is soluble and that is transparent in the desired UV range (e.g., phosphate (B84403) buffer at a neutral pH).

-

Sample Preparation: Prepare solutions of this compound and L-folic acid of the same concentration.

-

Data Acquisition: Record the CD spectra of both enantiomers over a wavelength range of approximately 200-400 nm.

-

Analysis: The CD spectrum of L-folic acid will show characteristic positive and negative Cotton effects. The spectrum of this compound should be a mirror image of the L-folic acid spectrum.

Biological Activity and aEnzymatic Characterization

The biological activity of folic acid is contingent on its reduction to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR).

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the ability of DHFR to use this compound as a substrate compared to L-folic acid.

Experimental Protocol: DHFR Activity Assay

-

Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of the folate substrate.

-

Reagents:

-

Purified recombinant human DHFR.

-

NADPH solution.

-

Substrate solutions: L-folic acid and this compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT).

-

-

Procedure:

-

In a UV-transparent 96-well plate or cuvette, add the assay buffer, NADPH, and DHFR enzyme.

-

Initiate the reaction by adding the substrate (either L-folic acid or this compound).

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat for a range of substrate concentrations to determine the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

-

An In-depth Technical Guide on the Biological Inactivity of D-Folic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the B vitamin folate, is a critical component in numerous metabolic pathways essential for cellular proliferation and health. However, its biological activity is exclusively attributed to its L-enantiomer (L-folic acid). The D-enantiomer (D-folic acid), a stereoisomer, is biologically inactive. This technical guide provides a comprehensive examination of the molecular basis for the biological inactivity of this compound, focusing on its stereochemical hindrance in enzymatic reactions and cellular transport mechanisms. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of folic acid stereoisomers are provided. This document serves as a critical resource for researchers in nutrition, pharmacology, and drug development, offering insights into the stringent stereospecificity of folate metabolic pathways.

Introduction

Folic acid (pteroyl-L-glutamic acid) is a provitamin that must be reduced to its biologically active form, tetrahydrofolate (THF), to participate in one-carbon metabolism. This metabolic pathway is crucial for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, making it fundamental for DNA synthesis, repair, and methylation.[1] The enzymatic reduction of folic acid is catalyzed by dihydrofolate reductase (DHFR).[2]

Folic acid possesses a chiral center at the α-carbon of its glutamate (B1630785) moiety, resulting in two stereoisomers: L-folic acid and this compound. While L-folic acid is the biologically active form that is utilized by the body, this compound is considered biologically inert. This guide delves into the stereochemical basis of this inactivity, exploring the interactions of this compound with key proteins in the folate pathway.

Stereochemistry and Biological Recognition

The three-dimensional structure of a molecule is paramount for its interaction with biological systems, particularly with enzymes and protein receptors that possess highly specific binding sites. The difference in the spatial arrangement of the carboxyl and amino groups at the chiral center of the glutamate tail between L- and this compound is the primary determinant of its biological activity.

Interaction with Dihydrofolate Reductase (DHFR)

DHFR is the key enzyme responsible for the conversion of folic acid to dihydrofolate (DHF) and subsequently to the active tetrahydrofolate (THF). This process is highly stereospecific. While L-folic acid is a substrate for DHFR, albeit a slow one compared to DHF, the enzyme's active site is configured to specifically accommodate the L-enantiomer.[3] The precise orientation of the glutamate moiety is critical for proper binding and subsequent hydride transfer from NADPH.

Although direct kinetic data for this compound binding to DHFR is scarce in the literature, studies on related compounds and the well-established principles of enzyme stereospecificity strongly suggest that the D-isomer would be a very poor substrate, if at all. Folic acid itself is a known competitive inhibitor of DHFR, and this inhibition is also expected to be stereospecific.[4]

Diagram 1: Folic Acid Reduction Pathway

Caption: The two-step reduction of folic acid to the biologically active tetrahydrofolate, catalyzed by dihydrofolate reductase (DHFR).

Cellular Uptake and Transport

The entry of folates into cells is mediated by specific transport proteins, primarily the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ).[5] These transport systems exhibit a high degree of stereoselectivity.

Reduced Folate Carrier (RFC)

The RFC is a major route for folate uptake in most tissues. Studies using the folic acid analog methotrexate (B535133) have demonstrated the stereospecificity of this transporter. The affinity of D-methotrexate for the human RFC1 was found to be approximately 60-fold lower than that of the naturally occurring L-methotrexate.[6] This provides strong evidence that the RFC discriminates between stereoisomers at the glutamate moiety, and it is highly probable that this compound would have a similarly reduced affinity for this transporter compared to L-folic acid.

Folate Receptors (FRs)

Folate receptors bind folate and its derivatives with high affinity and mediate their cellular uptake via endocytosis. The binding to these receptors is also known to be stereospecific. While direct binding data for this compound is limited, studies on diastereomers of reduced folates have shown differential affinities for FRα and FRβ.[7] Given the precise molecular recognition required for high-affinity binding, it is expected that the altered stereochemistry of this compound would significantly impair its ability to bind effectively to folate receptors.

Diagram 2: Cellular Uptake of Folates

Caption: this compound exhibits poor affinity for the primary folate transport proteins, hindering its cellular uptake.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of folic acid and its analogs with key proteins in the folate pathway. It is important to note the scarcity of data directly pertaining to this compound, with much of the understanding inferred from studies on its analogs and the principles of stereochemistry.

Table 1: Dihydrofolate Reductase (DHFR) Kinetics

| Substrate/Inhibitor | Enzyme Source | Km (μM) | Ki (μM) | Vmax (relative to DHF) | Reference |

| L-Folic Acid | Human Liver | 0.5 | 0.07 (non-competitive)0.01 (competitive) | ~0.00077 | [8] |

| L-Folic Acid | Rat Liver | 1.8 | 0.15 (non-competitive)0.02 (competitive) | ~0.0012 | [8] |

| Dihydrofolate (DHF) | Human Liver | 0.05 | - | 1 | [8] |

| Dihydrofolate (DHF) | Rat Liver | 0.06 | - | 1 | [8] |

Table 2: Reduced Folate Carrier (RFC1) Affinity

| Compound | Cell Line | Ki (μM) | Reference |

| L-Methotrexate | Caco-2 | ~2 | [6] |

| D-Methotrexate | Caco-2 | ~120 | [6] |

Table 3: Folate Receptor (FRα) Binding Affinity

| Ligand | Kd (nM) | Reference |

| Folic Acid | ~0.19 | [9] |

Experimental Protocols

Chiral Separation of Folic Acid Stereoisomers by HPLC

Objective: To separate and quantify L-folic acid and this compound in a mixture.

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Column: A bovine serum albumin (BSA)-bonded silica (B1680970) column is effective for the chiral separation of folate derivatives.[8]

-

Mobile Phase: Isocratic elution with a phosphate (B84403) buffer at a pH of around 7.4. The exact concentration of the buffer may need optimization. For example, baseline separation of leucovorin stereoisomers has been achieved with 5 mM sodium phosphate buffer.[8]

-

Detection: UV detection at a wavelength of 280 nm.

-

Procedure:

-

Prepare standard solutions of L-folic acid and, if available, this compound of known concentrations.

-

Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

-

Inject the standards and the sample onto the HPLC system.

-

Identify the peaks corresponding to L- and this compound based on the retention times of the standards. The biologically inactive isomer of leucovorin was observed to have a longer retention time.[8]

-

Quantify the amount of each isomer by comparing the peak areas to the standard curve.

-

Diagram 3: Chiral HPLC Experimental Workflow

Caption: Workflow for the separation and quantification of folic acid stereoisomers using chiral HPLC.

Dihydrofolate Reductase (DHFR) Activity Assay

Objective: To measure the activity of DHFR and assess the inhibitory potential of different compounds.

Methodology: A spectrophotometric assay that monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

-

Reagents:

-

DHFR enzyme

-

Dihydrofolate (DHF) as the substrate

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Inhibitor (e.g., this compound)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a quartz cuvette.

-

Initiate the reaction by adding DHF.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the DHFR activity.

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate (DHF).

-

Calculate the initial reaction velocities and determine kinetic parameters such as Km for the substrate and Ki for the inhibitor using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

-

Radioligand Binding Assay for Folate Receptor Affinity

Objective: To determine the binding affinity (Kd) of a ligand (e.g., this compound) to folate receptors.

Methodology: A competitive binding assay using a radiolabeled folate derivative.

-

Materials:

-

Cells or cell membranes expressing folate receptors (e.g., KB cells).

-

Radiolabeled folic acid (e.g., [3H]folic acid).

-

Unlabeled this compound (the competitor).

-

Binding buffer (e.g., PBS with 1% BSA).

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of [3H]folic acid with the receptor-expressing cells/membranes in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium at 4°C to prevent internalization.

-

Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of bound [3H]folic acid against the concentration of the unlabeled competitor (this compound).

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

-

In Vivo Metabolism and Fate of this compound

Animal studies have provided in vivo evidence for the biological inactivity of the unnatural stereoisomers of folates. In a study with folate-depleted rats, a diet supplemented with a racemic mixture of 5-methyltetrahydrofolate or 5-formyltetrahydrofolate resulted in growth and tissue folate levels comparable to rats fed half the concentration of L-folic acid. This indicates that the unnatural isomer (in this case, the R-isomer of the reduced folate) did not contribute to the biological folate activity and was essentially inert.

While specific studies on the metabolic fate of this compound are limited, it is presumed that due to its poor cellular uptake and lack of interaction with DHFR, it is likely rapidly cleared from the body, primarily through renal excretion, without being metabolized into the active THF cofactors.

Conclusion

The biological inactivity of this compound is a clear demonstration of the high degree of stereospecificity inherent in biological systems. Its inability to effectively bind to and be transported by key folate transporters like the RFC and folate receptors, coupled with its presumed failure to act as a substrate for the critical enzyme dihydrofolate reductase, renders it metabolically inert. For researchers and professionals in drug development, this underscores the critical importance of stereochemistry in drug design and delivery, particularly for compounds targeting the highly specific folate pathway. The experimental protocols detailed in this guide provide a framework for the rigorous analysis of folic acid stereoisomers and their biological activities.

References

- 1. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Competitive inhibition of folate absorption by dihydrofolate reductase inhibitors, trimethoprim and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Concept of Folic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Synthesis of Enantiomerically Pure D-Folic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous biological processes, including nucleotide synthesis and DNA repair. The naturally occurring and biologically active form is the L-enantiomer, derived from L-glutamic acid. Its counterpart, D-Folic Acid, derived from D-glutamic acid, is not naturally occurring and its biological activity is largely unexplored, though it is presumed to be inactive or an antagonist to L-Folic Acid pathways. The synthesis of enantiomerically pure this compound is not extensively documented in scientific literature. This guide outlines a proposed synthetic pathway for enantiomerically pure this compound, based on established methods for L-Folic Acid synthesis. This document provides detailed, albeit theoretical, experimental protocols, quantitative data tables for key reaction steps, and visualizations of the synthetic workflow to aid researchers in the preparation of this unnatural stereoisomer for further investigation.

Introduction to Folic Acid Stereochemistry

Folic acid, chemically known as N-(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid, possesses a single chiral center within its glutamic acid moiety. This chirality is pivotal for its biological function, as enzymes involved in folate metabolism are stereospecific. The naturally occurring form is exclusively the L-enantiomer.

The synthesis of this compound, containing D-glutamic acid, presents a unique challenge due to the lack of established protocols. However, by adapting well-documented syntheses of L-Folic Acid, a logical and feasible synthetic route can be proposed. This guide details such a proposed pathway, which is crucial for researchers aiming to explore the potential biological effects, or lack thereof, of the D-enantiomer, or to use it as a control in various biological assays.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound follows a convergent approach, wherein two key intermediates, p-aminobenzoyl-D-glutamic acid (D-PABG) and a 6-halomethylpteridine derivative , are synthesized separately and then coupled.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established syntheses of L-Folic Acid and are proposed for the synthesis of the D-enantiomer.

Synthesis of Diethyl p-nitrobenzoyl-D-glutamate

-

Esterification of D-Glutamic Acid: Suspend D-glutamic acid (1 mol) in absolute ethanol (B145695) (500 mL). Cool the mixture to 0°C and bubble dry HCl gas through it for 2 hours with stirring. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield diethyl D-glutamate hydrochloride as a white solid.

-

Acylation: Dissolve diethyl D-glutamate hydrochloride (1 mol) in pyridine (B92270) (500 mL) and cool to 0°C. Add p-nitrobenzoyl chloride (1.1 mol) portion-wise over 1 hour. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-water (2 L) and extract with ethyl acetate (B1210297) (3 x 500 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield diethyl p-nitrobenzoyl-D-glutamate.

Synthesis of Diethyl p-aminobenzoyl-D-glutamate

-

Reduction: Dissolve diethyl p-nitrobenzoyl-D-glutamate (1 mol) in ethanol (1 L). Add 10% Pd/C (5 g) to the solution. Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ for 4 hours.

-

Purification: Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to obtain diethyl p-aminobenzoyl-D-glutamate as a crude product, which can be purified by column chromatography.

Synthesis of p-aminobenzoyl-D-glutamic acid (D-PABG)

-

Hydrolysis: Dissolve diethyl p-aminobenzoyl-D-glutamate (1 mol) in a 1:1 mixture of ethanol and 2 M NaOH (1 L). Stir the solution at room temperature for 12 hours.

-

Isolation: Acidify the reaction mixture to pH 3-4 with 2 M HCl. A white precipitate of p-aminobenzoyl-D-glutamic acid will form. Cool the mixture in an ice bath for 1 hour, then collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Synthesis of 2-amino-4-hydroxy-6-bromomethylpteridine

This intermediate can be prepared from 2,4,5-triamino-6-hydroxypyrimidine and a suitable three-carbon synthon, followed by bromination. A common method involves the condensation with dibromopropionaldehyde.

-

Condensation: Dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) (1 mol) in a buffered aqueous solution at pH 4. Add a solution of 2,3-dibromopropionaldehyde (1.1 mol) in water dropwise with vigorous stirring.

-

Reaction: Heat the mixture at 80°C for 2 hours. The pteridine product will precipitate from the solution upon cooling.

-

Isolation: Collect the solid by filtration, wash with water and ethanol, and dry under vacuum.

Coupling to form this compound

-

Reaction Setup: Suspend p-aminobenzoyl-D-glutamic acid (1 mol) and 2-amino-4-hydroxy-6-bromomethylpteridine (1 mol) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (5:1, 1 L).

-

Coupling: Add sodium bicarbonate (2.2 mol) to the suspension and stir at 60°C for 6 hours under a nitrogen atmosphere.

-

Isolation and Purification: Cool the reaction mixture to room temperature and adjust the pH to 3 with concentrated HCl. A yellow precipitate of crude this compound will form. Collect the solid by filtration, wash with water, ethanol, and diethyl ether. The crude product can be further purified by recrystallization from hot water or by preparative HPLC.

Quantitative Data (Proposed)

The following tables summarize the proposed quantitative data for the synthesis of this compound. These values are hypothetical and based on typical yields for analogous reactions in L-Folic Acid synthesis.

| Reaction Step | Starting Material | Product | Proposed Yield (%) | Proposed Purity (%) |

| Synthesis of Diethyl p-nitrobenzoyl-D-glutamate | D-Glutamic Acid | Diethyl p-nitrobenzoyl-D-glutamate | 85-90 | >95 (by NMR) |

| Synthesis of Diethyl p-aminobenzoyl-D-glutamate | Diethyl p-nitrobenzoyl-D-glutamate | Diethyl p-aminobenzoyl-D-glutamate | 90-95 | >98 (by HPLC) |

| Synthesis of p-aminobenzoyl-D-glutamic acid (D-PABG) | Diethyl p-aminobenzoyl-D-glutamate | p-aminobenzoyl-D-glutamic acid | 80-85 | >99 (by HPLC) |

| Synthesis of 2-amino-4-hydroxy-6-bromomethylpteridine | 2,4,5-Triamino-6-hydroxypyrimidine | 2-amino-4-hydroxy-6-bromomethylpteridine | 60-70 | >95 (by NMR) |

| Coupling to form this compound | p-aminobenzoyl-D-glutamic acid & Pteridine | This compound | 50-60 | >98 (by HPLC) |

| Analytical Data for this compound (Proposed) | |

| Appearance | Yellow to orange crystalline powder. |

| Molecular Formula | C₁₉H₁₉N₇O₆ |

| Molecular Weight | 441.40 g/mol |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.90-2.10 (m, 2H, β-CH₂ of Glu), 2.20-2.40 (t, 2H, γ-CH₂ of Glu), 4.30-4.40 (m, 1H, α-CH of Glu), 4.49 (s, 2H, CH₂), 6.65 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.15 (d, 1H, NH), 8.65 (s, 1H, C7-H), 11.5-12.5 (br s, 2H, COOH). |

| Enantiomeric Excess (e.e.) | >99% (by chiral HPLC) |

| Specific Rotation [α]D | Expected to be equal in magnitude but opposite in sign to L-Folic Acid. |

Visualizations of Workflows

Workflow for the Synthesis of D-PABG

Caption: Workflow for the synthesis of the D-PABG intermediate.

Final Coupling and Purification Workflow

Caption: Final coupling and purification workflow for this compound.

Biological Context and Signaling Pathways of L-Folic Acid

L-Folic acid itself is biologically inactive and must be reduced to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF and its derivatives are essential cofactors in one-carbon metabolism, which is critical for the synthesis of nucleotides (thymidine and purines) and certain amino acids (methionine).

D-Folic Acid: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a member of the B-vitamin family, is a crucial nutrient for numerous biological processes, including nucleotide synthesis and amino acid metabolism.[1] The term "folic acid" is often used generically, but it is important to distinguish between its stereoisomers, the naturally occurring L-Folic Acid and the synthetic, unnatural D-Folic Acid. This technical guide provides an in-depth exploration of the chemical structure and properties of this compound, comparing it with its L-isomer, and delves into its biological activity, metabolic fate, and relevant experimental protocols.

Chemical Structure and Properties

Folic acid is a complex molecule composed of three main parts: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The chirality of the glutamic acid portion gives rise to the D- and L-isomers.

The IUPAC name for L-Folic Acid is (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[2] Conversely, this compound is chemically known as (2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid. The core chemical formula for both isomers is C₁₉H₁₉N₇O₆, and they share the same molecular weight of 441.4 g/mol .[2]

A comparative summary of the physicochemical properties of L-Folic Acid is presented below. While specific experimental data for this compound is scarce in the literature, it is expected that many of its physical properties, such as melting point and solubility, would be similar to the L-isomer due to their identical chemical composition and connectivity. The most significant difference lies in their optical activity.

| Property | L-Folic Acid | This compound |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[2] | (2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

| Molecular Formula | C₁₉H₁₉N₇O₆[2] | C₁₉H₁₉N₇O₆ |

| Molecular Weight | 441.4 g/mol [2] | 441.4 g/mol |

| Appearance | Yellow to orange crystalline powder[3] | Yellow to orange crystalline powder (presumed) |

| Melting Point | Decomposes at ~250 °C[3][4] | ~285 °C[5] |

| Solubility in Water | 1.6 mg/L (at 25 °C)[6] | Sparingly soluble (presumed) |

| Solubility in other solvents | Soluble in dilute acids and alkaline solutions[3]. Soluble in DMSO (~20 mg/ml) and dimethylformamide (~10 mg/ml).[7] | Soluble in dilute acids and alkaline solutions (presumed) |

| Optical Rotation [α]D | +20° (c=1, 0.1N NaOH)[4] | Negative value expected (levorotatory) |

| pKa Values | 2.5, 4.7, 6.8, 9.0[4][8] | Similar values expected |

Biological Activity and Metabolism

The biological activity of folic acid is almost exclusively associated with the L-isomer. L-Folic Acid is a pro-vitamin that is enzymatically reduced to its active form, tetrahydrofolate (THF), by dihydrofolate reductase (DHFR).[9] THF and its derivatives are essential cofactors in one-carbon transfer reactions, which are vital for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and the interconversion of amino acids.[10]

The general metabolic pathway for L-Folic Acid is depicted below. This compound is not known to be metabolized through this pathway.

Experimental Protocols

Synthesis of Pteroyl-D-glutamic acid (this compound)

While detailed, readily available protocols for the specific synthesis of this compound are scarce, a general approach would involve the coupling of pteroic acid with D-glutamic acid. This is the reverse of the microbiological techniques sometimes used to produce pteroic acid from L-Folic Acid.[13] The synthesis would likely follow standard peptide coupling methodologies.

General Workflow for this compound Synthesis:

Chiral Separation of D- and L-Folic Acid Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers of folic acid. Chiral stationary phases (CSPs) are essential for this separation.

Example HPLC Protocol for Chiral Separation:

-

Column: A chiral column, such as one based on cyclodextrin (B1172386) or a protein-based CSP.

-

Mobile Phase: A buffered aqueous-organic mobile phase. The exact composition and pH would need to be optimized for the specific column used. For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) is often employed.[14]

-

Detection: UV detection at approximately 280 nm is suitable for folic acid.

-

Sample Preparation: The sample containing the mixture of D- and L-Folic Acid is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Logical Flow for Chiral HPLC Method Development:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of folic acid. Both ¹H and ¹³C NMR spectra can provide detailed information about the molecular structure. While the NMR spectra of D- and L-Folic Acid are expected to be identical in a non-chiral solvent, the use of a chiral shift reagent could potentially allow for their differentiation. X-ray crystallography has been used to determine the solid-state structure of L-Folic Acid dihydrate, revealing its extended conformation.[15][16] A similar analysis of this compound would be necessary to confirm its three-dimensional structure.

Conclusion

This compound, the unnatural stereoisomer of the essential vitamin L-Folic Acid, possesses the same chemical formula and molecular weight but differs in its three-dimensional structure and, consequently, its biological activity. While L-Folic Acid is a vital pro-vitamin that is converted into metabolically active forms, this compound is largely considered biologically inactive and may even exhibit inhibitory effects on key enzymes in the folate metabolic pathway. This technical guide has provided a comprehensive overview of the chemical structure, properties, and biological significance of this compound, highlighting the critical importance of stereochemistry in biological systems. Further research is warranted to fully elucidate the potential inhibitory mechanisms of this compound and to develop specific and robust analytical and synthetic protocols for this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Folic acid CAS#: 59-30-3 [m.chemicalbook.com]

- 5. Folic acid - CAS-Number 59-30-3 - Order from Chemodex [chemodex.com]

- 6. Folate - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Folic Acid (PIM 238) [inchem.org]

- 9. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 10. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Folate dietary insufficiency and folic acid supplementation similarly impair metabolism and compromise hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ars.usda.gov [ars.usda.gov]

- 15. Folic acid: crystal structure and implications for enzyme binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of folic acid dihydrate, C29H29N2O6(H2O)2 | Powder Diffraction | Cambridge Core [cambridge.org]

Potential Metabolic Interference by D-Folic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous metabolic processes, including nucleotide synthesis and amino acid metabolism. Commercially available folic acid is predominantly the biologically active L-enantiomer (pteroyl-L-glutamic acid). However, the potential presence and metabolic fate of its unnatural enantiomer, D-Folic Acid (pteroyl-D-glutamic acid), raise pertinent questions regarding its potential interference with folate metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with key components of the folate pathway, including transport, receptor binding, and enzymatic conversion. We summarize available quantitative data, detail relevant experimental protocols, and present logical and metabolic pathways to elucidate the potential for metabolic interference.

Introduction

Folic acid (pteroyl-L-glutamic acid) is a provitamin that must be reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR)[1]. THF and its derivatives are essential coenzymes in one-carbon transfer reactions, which are vital for DNA synthesis, repair, and methylation[1]. The transport of folates into cells is mediated by three primary systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs)[2].

The glutamic acid moiety of folic acid is chiral, existing as either L- or D-enantiomers. While the L-isomer is the naturally occurring and biologically active form, the potential for this compound to be present as a synthetic byproduct necessitates an understanding of its metabolic implications. This guide explores the stereospecificity of folate metabolic pathways and assesses the potential for this compound to act as a competitive inhibitor or otherwise interfere with L-Folic Acid metabolism.

Folate Transport and Receptor Binding: A Question of Stereoselectivity

The entry of folates into cells is a critical and highly regulated process. The primary transporters and receptors involved exhibit distinct stereochemical preferences.

Folate Receptors (FRs)

Folate receptors are high-affinity binding proteins that mediate the cellular uptake of folates via endocytosis[3]. There are several isoforms of folate receptors, and studies have shown that they can exhibit differential stereospecificities. One study on membrane folate receptor isoforms MFR-1 and MFR-2 revealed a striking difference in their preference for the diastereoisomers of reduced folates. MFR-2 preferentially binds the physiological (6S)-diastereoisomers, while MFR-1 shows a preference for the unphysiological (6R)-diastereoisomers[3].

This finding is significant because it suggests that if this compound were reduced to tetrahydro-D-folic acid, it might interact with specific folate receptor isoforms. However, it is important to note that this study focused on the stereochemistry at the C6 position of the pterin (B48896) ring, which becomes chiral upon reduction, and not on the chirality of the glutamate (B1630785) tail.

The crystal structure of the human folate receptor α (FRα) in complex with folic acid shows that the pteroyl moiety is buried deep within the binding pocket, while the glutamate moiety is solvent-exposed at the entrance[3][4]. This structural arrangement might imply a less stringent stereochemical requirement for the glutamate portion of the molecule, suggesting that this compound could potentially bind to the receptor.

Quantitative Data on Folate Receptor Binding:

| Ligand | Receptor Isoform | Binding Affinity (Ki) | Reference |

| (6S)-N5-methyltetrahydrofolate | MFR-2 | Lower Ki (Higher Affinity) | [3] |

| (6R)-N5-methyltetrahydrofolate | MFR-2 | Higher Ki (Lower Affinity) | [3] |

| (6S)-N5-methyltetrahydrofolate | MFR-1 | Higher Ki (Lower Affinity) | [3] |

| (6R)-N5-methyltetrahydrofolate | MFR-1 | Lower Ki (Higher Affinity) | [3] |

Reduced Folate Carrier (RFC)

The reduced folate carrier (RFC1) is another primary mechanism for folate uptake by cells. Studies on the stereoselectivity of RFC1 using the L- and D-enantiomers of the folate analog methotrexate (B535133) (amethopterin) have demonstrated a clear preference for the L-isomer. The affinity of D-amethopterin for RFC1 was found to be approximately 60-fold lower than that of L-amethopterin[5][6]. This suggests that RFC1 likely exhibits a similar stereoselectivity for the glutamate moiety of folic acid, predicting a significantly lower affinity for this compound compared to L-Folic Acid.

Logical Relationship of Folate Transport

Caption: Cellular uptake pathways for L- and this compound.

Dihydrofolate Reductase (DHFR): The Gatekeeper of Folate Activation

For folic acid to become biologically active, it must be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). This enzymatic step is highly stereospecific.

While direct kinetic data for pteroyl-D-glutamic acid as a substrate or inhibitor of DHFR is not available in the reviewed literature, the established mechanism of DHFR suggests that it would be a very poor substrate, if at all. The enzyme's active site is exquisitely shaped to accommodate the pteroyl-L-glutamate structure. Any alteration in the stereochemistry of the glutamate moiety would likely disrupt the precise orientation required for the hydride transfer from NADPH to the pterin ring.

Quantitative Data on DHFR Activity:

There is no direct quantitative data found for the inhibition of DHFR by this compound. An in vitro DHFR inhibition assay would be necessary to determine the inhibitory constant (Ki) of this compound.

| Substrate/Inhibitor | Enzyme | Km / Ki | Reference |

| Folic Acid (as inhibitor) | Human DHFR | Apparent Ki: 0.07 µM (noncompetitive), 0.01 µM (competitive) | [7] |

| Methotrexate (inhibitor) | DHFR | - | [8] |

| D-Amethopterin (inhibitor) | RFC1 | Ki: ~120 µM (competitive inhibitor of FA uptake) | [5] |

Folate Metabolic Pathway

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for molecular recognition of folic acid by folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselectivity of the reduced folate carrier in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity of the folate transporter in rabbit small intestine: studies with amethopterin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Super in vitro synergy between inhibitors of dihydrofolate reductase and inhibitors of other folate-requiring enzymes: the critical role of polyglutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Folic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discoveries and methodologies that led to the isolation and characterization of folic acid and its various isomers. The document details the historical context, key experimental protocols, quantitative data on biological activity and chemical properties, and the metabolic pathways central to the function of this essential vitamin.

Introduction: The Quest for the Anti-Anemia Factor

The story of folic acid begins in the early 20th century with investigations into the causes of megaloblastic anemia, a blood disorder characterized by large, immature red blood cells. In the 1930s, pioneering research by Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia in humans and experimental anemia in monkeys.[1] This unidentified substance was initially termed the "Wills Factor."[1][2]

Subsequent research led to the discovery of various factors with similar biological activities, each given different names based on the experimental model. These included "vitamin M" (for monkeys), "vitamin Bc" (for chicks), and the "Lactobacillus casei factor," named for the microorganism that required it for growth.[1][2] The term "folic acid" was first used in 1941 by Mitchell, Snell, and Williams, who concentrated it from spinach leaves (from the Latin folium for leaf).[2]

The culmination of this research came between 1943 and 1945, when competing research groups, one led by Robert Stokstad at Lederle Laboratories and the other by Joseph John Pfiffner at Parke-Davis Research Laboratory, independently isolated the active compound in crystalline form.[1][2] The Lederle group isolated it from a bacterial culture, while the Parke-Davis team extracted it from yeast and liver.[1] The crystallized substance was chemically identified and synthesized as pteroylglutamic acid, which was then officially named folic acid.[1][2] Further research revealed that folic acid exists in nature in various forms, primarily as polyglutamates.[1]

Experimental Protocols for Isolation

The early isolation of folic acid was a challenging endeavor due to its low concentrations in natural sources and its instability. The following sections describe the general principles and key steps of the methodologies employed in the 1940s.

Isolation of Pteroylglutamic Acid from Liver (Pfiffner et al., 1943)

The isolation of the anti-anemia factor, later identified as pteroylglutamic acid, from liver was a landmark achievement. While the original publications from the 1940s provide a general overview rather than a detailed step-by-step protocol, the following is a reconstruction of the likely experimental workflow based on available information.

Objective: To isolate the crystalline anti-anemia factor (Vitamin Bc) from mammalian liver.

Materials:

-

Fresh mammalian liver

-

Water

-

Adsorbents (e.g., charcoal)

-

Eluting solvents (e.g., ammoniacal ethanol)

-

Precipitating agents (e.g., silver nitrate (B79036), barium hydroxide)

-

Organic solvents for crystallization (e.g., acetone, ethanol)

Methodology:

-

Extraction: Minced liver tissue was extracted with hot water to solubilize the water-soluble vitamins, including the target factor.

-

Adsorption Chromatography: The aqueous extract was treated with an adsorbent like activated charcoal to bind the active factor.

-

Elution: The factor was then eluted from the adsorbent using a solvent mixture, such as ammoniacal ethanol.

-

Precipitation of Impurities: The eluate was treated with precipitating agents like silver nitrate and barium hydroxide (B78521) to remove impurities. The active factor remained in the filtrate.

-

Further Purification: The filtrate was subjected to multiple additional purification steps, likely involving further precipitation and solvent extractions, to concentrate the active factor.

-

Crystallization: The highly purified concentrate was dissolved in a suitable solvent and allowed to crystallize. This process was likely repeated to achieve a high degree of purity.

Logical Workflow for Liver Extraction:

Isolation of Folic Acid from Yeast

Yeast was another primary source for the initial isolation of folic acid. The process was similar in principle to the liver extraction but also involved steps to address the presence of conjugated forms of the vitamin (polyglutamates).

Objective: To isolate folic acid and its conjugated forms from yeast.

Methodology:

-

Autolysis/Extraction: Yeast cells were first subjected to autolysis (self-digestion) or extraction with hot water to release the cellular contents.

-

Enzymatic Digestion (for polyglutamates): To isolate the monoglutamate form, the extract was treated with a crude enzyme preparation, known as a "conjugase" (now known as γ-glutamyl hydrolase), to hydrolyze the polyglutamate chains.

-

Purification: The subsequent purification steps would have followed a similar path to the liver extraction, involving adsorption chromatography, elution, and precipitation of impurities.

-

Fractional Crystallization: To separate different forms of the vitamin, fractional crystallization from different solvents would have been employed.

Separation and Characterization of Folic Acid Isomers

Early researchers recognized that folic acid existed in "conjugated" or "bound" forms, which were later identified as polyglutamates of pteroylglutamic acid. The separation of these isomers was crucial for understanding their biological activity.

Early Chromatographic and Distribution Methods

While modern techniques like HPLC are now standard, early separation methods relied on techniques such as:

-

Countercurrent Distribution: This technique separates compounds based on their differential partitioning between two immiscible liquid phases. It was a powerful tool for separating compounds with slight differences in polarity, such as folic acid and its derivatives.

-

Paper Chromatography: This method was widely used for the separation of B vitamins. Different solvent systems would allow for the separation of folic acid from its degradation products and other related compounds.

Quantitative Data

The following tables summarize key quantitative data related to the chemical properties and biological activity of folic acid and its isomers.

Physicochemical Properties of Folic Acid and its Derivatives

| Property | Folic Acid (Pteroylglutamic Acid) | 5-Methyltetrahydrofolate (5-MTHF) |

| Molecular Formula | C₁₉H₁₉N₇O₆ | C₂₀H₂₅N₇O₆ |

| Molar Mass | 441.4 g/mol | 459.5 g/mol |

| Appearance | Orange-yellow crystalline powder | Off-white to pale yellow powder |

| Solubility in Water | Slightly soluble | More soluble than folic acid |

| Stability | Stable in solid form, sensitive to light and heat in solution | Unstable, sensitive to oxidation |

Comparative Biological Activity of Folic Acid Isomers

The biological activity of different folate forms was historically determined using microbiological assays and animal growth studies.

| Isomer/Derivative | Biological Activity Assay | Relative Potency/Effect |

| Pteroylglutamic Acid | Lactobacillus casei growth | Standard reference for folate activity.[3][4] |

| Pteroyldiglutamate | Chick growth assay | Biologically active, but generally less potent than the monoglutamate form when administered orally. |

| Pteroylheptaglutamate | Chick growth assay | Significantly lower oral bioavailability compared to the monoglutamate, requires enzymatic cleavage for full activity. |

| 5-Methyltetrahydrofolate | Human bioavailability studies | The primary biologically active form in circulation. Bypasses the need for reduction by DHFR. |

| Racemic Folate Mixtures | Rat growth and folate concentration | Racemic mixtures of 5-formyltetrahydrofolate and 5-methyltetrahydrofolate showed about half the biological activity of folic acid, indicating that the unnatural stereoisomers are less active. |

Folic Acid Metabolism and Signaling Pathways

Folic acid and its derivatives are essential coenzymes in a wide range of metabolic reactions known as one-carbon metabolism. The central role of folate is to accept, carry, and transfer one-carbon units (e.g., methyl, formyl, methylene (B1212753) groups).

Folic Acid Activation and One-Carbon Metabolism

Synthetic folic acid (pteroylglutamic acid) is a provitamin and must be reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). THF can then be converted into various derivatives that participate in key metabolic pathways.

This pathway is critical for:

-

Nucleic Acid Synthesis: 5,10-Methylene-THF is essential for the synthesis of thymidylate, a building block of DNA. 10-Formyl-THF is required for purine synthesis (adenine and guanine).

-

Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine. 5-Methyl-THF is the methyl donor for the remethylation of homocysteine to methionine.

Conclusion

The discovery and isolation of folic acid and its isomers represent a significant milestone in nutritional science and medicine. The journey from the initial observations of a mysterious "Wills Factor" to the chemical synthesis of pteroylglutamic acid involved the dedicated efforts of numerous scientists. The early, laborious experimental protocols for isolation and characterization laid the foundation for our current understanding of the diverse forms and critical metabolic functions of this essential vitamin. This knowledge continues to be vital for public health, disease prevention, and the development of new therapeutic agents.

References

- 1. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. [PDF] Lactobacillus casei microbiological assay of folic acid derivatives in 96-well microtiter plates. | Semantic Scholar [semanticscholar.org]

- 4. Lactobacillus casei microbiological assay of folic acid derivatives in 96-well microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Folic Acid: A Precursor for Novel Derivatives in Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Folic acid, a B vitamin, is a cornerstone of cellular metabolism, primarily involved in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids.[1] The naturally occurring and biologically active form is L-folic acid. However, the exploration of its unnatural stereoisomers, collectively referred to here as D-folic acid derivatives, is an emerging area of interest in medicinal chemistry and drug development. These novel derivatives, which include folic acid containing D-glutamic acid (pteroyl-D-glutamic acid) and the unnatural diastereomers of reduced folates (e.g., (6R)-tetrahydrofolate), offer unique opportunities for the design of targeted therapies, enzyme inhibitors, and diagnostic agents.

This technical guide provides a comprehensive overview of this compound as a precursor for novel derivatives. It details the synthetic strategies, presents quantitative biological data, outlines experimental protocols, and visualizes key pathways and workflows to support researchers and drug development professionals in this specialized field.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives primarily involves two key strategies: the coupling of pteroic acid with a D-amino acid, most commonly D-glutamic acid, or the stereoselective synthesis or separation of diastereomers of reduced folates.

Pteroic Acid as a Key Intermediate

Pteroic acid is the core pteridine (B1203161) moiety of folic acid and serves as a crucial precursor. Its synthesis can be achieved through various methods, including chemical synthesis from pteridine precursors or the enzymatic or microbial degradation of folic acid.[1][2][3] Once obtained, pteroic acid can be chemically coupled with the desired D-amino acid to yield the corresponding pteroyl-D-amino acid derivative.

General Protocol for Coupling Pteroic Acid with D-Glutamic Acid

The synthesis of pteroyl-D-glutamic acid involves the formation of an amide bond between the carboxylic acid of pteroic acid and the amine group of D-glutamic acid. This is typically achieved using standard peptide coupling reagents.

Experimental Protocol:

-

Activation of Pteroic Acid: Pteroic acid is suspended in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF). A coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS), is added to activate the carboxylic acid group of pteroic acid. The reaction is typically stirred at room temperature for several hours to form an activated intermediate (e.g., a pteroic acid imidazolide (B1226674) or NHS ester).

-

Coupling Reaction: A solution of D-glutamic acid, with its carboxylic acid groups appropriately protected (e.g., as t-butyl esters), is added to the activated pteroic acid solution. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to facilitate the reaction. The reaction mixture is stirred at room temperature overnight.

-

Deprotection: Following the coupling reaction, the protecting groups on the D-glutamic acid moiety are removed. For t-butyl esters, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: The crude product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), to yield the pure pteroyl-D-glutamic acid.

-

Characterization: The final product is characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Synthesis and Separation of Reduced Folate Diastereomers

The reduction of the pteridine ring of folic acid, either chemically or enzymatically, introduces a new chiral center at the C6 position, resulting in a mixture of (6R) and (6S) diastereomers of tetrahydrofolate.[4] The unnatural (6R) isomer is a key "this compound" derivative.

Experimental Protocol for Diastereomer Separation:

Fractional crystallization is a common method for separating these diastereomers.[5]

-

Derivatization: The mixture of tetrahydrofolate diastereomers is derivatized with a chiral auxiliary, such as (-)-menthyl chloroformate, to form diastereomeric urethane (B1682113) derivatives.[5]

-

Fractional Crystallization: The resulting diastereomeric derivatives are separated by fractional crystallization from a suitable solvent system (e.g., ethanol). The different solubilities of the diastereomers allow for their separation.

-

Cleavage of Chiral Auxiliary: The separated diastereomeric derivatives are then treated to cleave the chiral auxiliary and regenerate the pure (6R)- and (6S)-tetrahydrofolate.

-

Purification: The final products are purified by chromatography.

Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is significantly different from their natural L-counterparts. Generally, these unnatural isomers exhibit lower affinity for folate-metabolizing enzymes and folate receptors, often acting as competitive inhibitors.

Enzyme Inhibition

Key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), are primary targets for antifolate drugs. The stereochemistry of folic acid derivatives plays a crucial role in their interaction with these enzymes.

Table 1: Quantitative Data on Enzyme Inhibition by Folic Acid Stereoisomers

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| (6S)-Leucovorin | Thymidylate Synthase | Lactobacillus casei | 85 µM | 0.11 mM | [6] |

| (6R)-Leucovorin | Thymidylate Synthase | Lactobacillus casei | 1.59 mM | 2.1 mM | [6] |

| (6R,S)-Leucovorin | Thymidylate Synthase | Lactobacillus casei | 385 µM | 0.52 mM | [6] |

| 8-Deaza-10-propargylfolate | Thymidylate Synthase | Human leukemia (K562) cells | - | 2.25 µM | [7] |

| 8-Deaza-10-propargylaminopterin | Thymidylate Synthase | Human leukemia (K562) cells | - | 1.26 µM | [7] |

| ICI 198583-γ-MeGlu derivative (28) | Thymidylate Synthase | L1210 cells | 0.21-1.1 nM (Kiapp) | 0.05-0.34 µM | [2] |

Folate Receptor Binding

Folate receptors are overexpressed on the surface of many cancer cells, making them attractive targets for drug delivery. The affinity of folic acid derivatives for these receptors is critical for their targeting efficiency.

Table 2: Quantitative Data on Folate Receptor Binding

| Compound | Receptor/Binding Protein | KD (Equilibrium Dissociation Constant) | Reference |

| Folic Acid | Bovine Folate-Binding Protein | 20 pmol/L | [1][8] |

| (6R)-5-CH3-5,6,7,8-tetrahydrofolic acid | Bovine Folate-Binding Protein | 160 pmol/L | [1] |

Signaling Pathways and Experimental Workflows

The biological effects of folic acid and its derivatives are mediated through their interaction with the folate metabolic pathway. This compound derivatives can act as antagonists in this pathway, disrupting the synthesis of essential cellular components.

Folate Metabolic Pathway and Inhibition by this compound Derivatives.

The synthesis of this compound derivatives follows a logical workflow, starting from the preparation of the key pteroic acid intermediate.

General workflow for the synthesis of pteroyl-D-glutamic acid.

Conclusion

The study of this compound derivatives represents a promising frontier in the development of novel therapeutics. By leveraging the stereochemical differences between natural and unnatural isomers, researchers can design potent and selective inhibitors of key metabolic enzymes and create highly targeted drug delivery systems. The synthetic methodologies and quantitative biological data presented in this guide provide a solid foundation for further exploration in this exciting field. Future research will likely focus on the development of more efficient stereoselective synthetic routes, a deeper understanding of the structure-activity relationships of these derivatives, and their evaluation in preclinical and clinical settings for a range of diseases, including cancer and inflammatory disorders.

References

- 1. Affinity and rate constants for interactions of bovine folate-binding protein and folate derivatives determined by optical biosensor technology. Effect of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Folate-based inhibitors of thymidylate synthase: synthesis and antitumor activity of gamma-linked sterically hindered dipeptide analogues of 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ojs.batstate-u.edu.ph [ojs.batstate-u.edu.ph]

- 4. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The preparation of the (6R)- and (6S)-diastereoisomers of 5-formyltetrahydrofolate (leucovorin) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Inhibition of thymidylate synthase by the diastereoisomers of leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Folate analogues as inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Enzymatic Recognition of D-Folic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a vital B vitamin, plays a crucial role in numerous metabolic pathways, primarily in one-carbon transfer reactions essential for nucleotide synthesis and amino acid metabolism. The biological activity of folic acid is intrinsically linked to its stereochemistry, with the L-enantiomer being the naturally occurring and biologically active form. This technical guide delves into the enzymatic recognition of folic acid, with a specific focus on the understudied D-isomer, D-Folic Acid. We explore the interactions of both L-Folic Acid and this compound with two key proteins: Dihydrofolate Reductase (DHFR) and Folate Receptors (FRs). This document provides a comprehensive overview of the current understanding, detailed experimental protocols for investigating these interactions, and quantitative data where available. Due to a significant lack of published data on the enzymatic recognition of this compound, this guide also highlights the existing knowledge gaps and provides the foundational methodologies to explore this area.

Introduction

Folic acid, or pteroyl-L-glutamic acid, is a synthetic, oxidized form of folate that is converted to its biologically active form, tetrahydrofolate (THF), by the enzyme Dihydrofolate Reductase (DHFR).[1][2] THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are building blocks of DNA and RNA.[3][4] The cellular uptake of folate is mediated by high-affinity Folate Receptors (FRs) and the reduced folate carrier.[5][6]

The vast majority of research has focused on the L-isomer of folic acid, as it is the form utilized in biological systems. The enzymatic machinery of the cell is highly stereospecific, and it is generally presumed that the D-isomer, this compound, is not biologically active. However, a thorough understanding of the interaction, or lack thereof, between this compound and key enzymes in the folate pathway is crucial for several reasons:

-

Drug Development: Understanding the stereospecificity of folate-binding enzymes can inform the design of novel antifolate drugs with improved selectivity and efficacy.

-

Nutraceuticals and Fortification: Folic acid is widely used in food fortification and supplements. Knowledge of the fate of any potential D-isomer impurities is important for safety and efficacy assessments.

-

Fundamental Biology: Investigating the interaction of this compound can provide deeper insights into the precise molecular recognition mechanisms of folate-binding proteins.

This guide provides a technical framework for researchers to investigate the enzymatic recognition of this compound, summarizing known data for L-Folic Acid as a benchmark and presenting detailed protocols for comparative studies.

Key Enzymes in Folic Acid Recognition

Dihydrofolate Reductase (DHFR)

DHFR (EC 1.5.1.3) is a crucial enzyme that catalyzes the two-step reduction of folic acid to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF), using NADPH as a cofactor.[1] Inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and cell division, making it a key target for anticancer and antimicrobial drugs like methotrexate (B535133) and trimethoprim.[3][7][8]

Folate Receptors (FRs)

Folate Receptors (FRα, FRβ, and FRγ) are high-affinity, GPI-anchored cell surface glycoproteins that bind folate and its derivatives and mediate their cellular uptake via endocytosis.[5][6] FRs are overexpressed in various cancers, making them attractive targets for targeted drug delivery and imaging.[5]

Quantitative Data on Enzymatic Recognition

A comprehensive literature search reveals a significant disparity in the available quantitative data for L-Folic Acid versus this compound. The data for L-Folic Acid is extensive, while specific binding and kinetic data for this compound are largely absent from published literature. This represents a critical knowledge gap.

Dihydrofolate Reductase (DHFR)

The interaction of L-Folic Acid with DHFR has been characterized both as a substrate and as an inhibitor. Folic acid itself is a poor substrate for DHFR compared to its natural substrate, DHF.[9] It also acts as a competitive inhibitor of DHFR.[10]

Table 1: Kinetic and Inhibition Constants for the Interaction of Folic Acid Isomers with Dihydrofolate Reductase (DHFR)

| Ligand | Enzyme Source | Parameter | Value | Reference |

| L-Folic Acid | Human Liver | Km (as substrate) | 0.5 µM | [11] |

| L-Folic Acid | Rat Liver | Km (as substrate) | 1.8 µM | [11] |

| L-Folic Acid | Human Liver | Ki (as inhibitor) | 0.07 µM (non-competitive at low DHF), 0.01 µM (competitive at high DHF) | [11] |

| L-Folic Acid | Drosophila melanogaster | Ki (as inhibitor) | 0.4 µM | [12] |

| This compound | Data Not Available | Km / Ki | Not Reported |

It is hypothesized that this compound is unlikely to be a substrate or a potent inhibitor of DHFR due to the high stereospecificity of the enzyme's active site.

Folate Receptors (FRs)

Folate Receptors exhibit high affinity for L-Folic Acid. The binding affinity is often expressed as the dissociation constant (Kd).

Table 2: Dissociation Constants for the Interaction of Folic Acid Isomers with Folate Receptors (FRs)

| Ligand | Receptor | Method | Kd | Reference |

| L-Folic Acid | Human FRα | Radioligand Binding Assay | ~0.19 nM | [5] |

| L-Folic Acid | Human FRα | Isothermal Titration Calorimetry | ~190 pM | [11] |

| L-Folic Acid | Human FRα | Biolayer Interferometry | 1.14 nM | [11] |

| L-Folic Acid | Bovine FBP | Surface Plasmon Resonance | 20 pM | [13] |

| This compound | Data Not Available | Not Reported |

While direct binding data for this compound is unavailable, studies on reduced folate diastereomers show that folate receptors have a strong preference for the natural (6S) configuration, suggesting that the unnatural D-isomer of folic acid would have significantly lower, if any, binding affinity.[13]

Signaling and Metabolic Pathways

The enzymatic recognition of folic acid is the entry point to a complex network of metabolic reactions crucial for cellular function.

Caption: Simplified Folate Metabolism Pathway.

Experimental Protocols

To investigate the enzymatic recognition of this compound, a series of established experimental protocols can be adapted. It is crucial to use highly purified this compound for these assays to avoid misleading results from any potential L-isomer contamination.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT.

-

NADPH solution: Prepare a fresh stock solution in the assay buffer.

-

DHFR enzyme: Dilute purified recombinant human DHFR to the desired concentration in assay buffer.

-

Substrate solutions: Prepare stock solutions of L-Folic Acid, this compound, and DHF (as a positive control) in assay buffer.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the assay buffer, NADPH solution, and DHFR enzyme solution.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate (L-Folic Acid, this compound, or DHF).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate.

-

To determine the inhibition constant (Ki) of this compound, perform the assay with a fixed concentration of DHF and varying concentrations of this compound.

-

Caption: DHFR Activity Assay Workflow.

Competitive Binding Assay for Folate Receptors (FRs)

This assay determines the binding affinity of a ligand (e.g., this compound) to FRs by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]L-Folic Acid) for binding to the receptor.

Protocol:

-

Cell Culture:

-

Culture cells overexpressing a specific folate receptor isoform (e.g., KB cells for FRα) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with a folate-free binding buffer (e.g., PBS, pH 7.4).

-

Incubate the cells with a fixed concentration of [³H]L-Folic Acid and varying concentrations of the unlabeled competitor (L-Folic Acid as a positive control, this compound as the test compound) at 4°C for 1-2 hours to prevent internalization.

-

Wash the cells extensively with ice-cold binding buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of bound radioligand as a function of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Competitive Binding Assay Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Sample Preparation:

-

Dialyze the purified protein (DHFR or the extracellular domain of an FR) and the ligand (L-Folic Acid or this compound) extensively against the same buffer to minimize heat of dilution effects.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Perform a series of small injections of the ligand into the protein solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rate constants, ka and kd) from which the Kd can be calculated.[5][13]

Protocol:

-

Chip Preparation:

-

Immobilize the purified protein (DHFR or FR) onto a suitable sensor chip.

-

-

SPR Measurement:

-

Flow a solution of the ligand (L-Folic Acid or this compound) at various concentrations over the sensor chip and monitor the change in the SPR signal (response units, RU).

-

After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a kinetic model to determine ka and kd.

-

Calculate the Kd as the ratio of kd/ka.

-

Conclusion and Future Directions

The enzymatic recognition of L-Folic Acid by Dihydrofolate Reductase and Folate Receptors is a well-established field with a wealth of quantitative data and detailed structural information. In stark contrast, the interaction of this compound with these key proteins remains largely unexplored. This technical guide has provided the foundational knowledge and detailed experimental protocols necessary to bridge this knowledge gap.

Future research should focus on:

-